molecular formula C14H17NO3 B12531346 Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate CAS No. 686723-52-4

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate

Cat. No.: B12531346
CAS No.: 686723-52-4
M. Wt: 247.29 g/mol
InChI Key: XJVLDGRVYJZWRX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate , which systematically describes its molecular architecture. Breaking down the nomenclature:

  • "Ethyl" denotes the ethyl ester group ($$ \text{-OCO}2\text{C}2\text{H}_5 $$) at the terminal position.
  • "3-{[(1E)-N-phenylethanimidoyl]oxy}" specifies the substitution at the third carbon of the but-2-enoate backbone. This substituent consists of an imidoyl group ($$ \text{-N=C(O-)} $$) attached to a phenyl ring, with the (1E) configuration indicating the trans geometry of the imine double bond.
  • "But-2-enoate" refers to the four-carbon unsaturated ester backbone with a double bond at the second position.

The structural formula $$ \text{C}{14}\text{H}{17}\text{NO}_{3} $$ corresponds to a molecular weight of 247.29 g/mol , as calculated using PubChem’s standardized atomic masses. Key structural descriptors include:

  • SMILES Notation : CCOC(=O)C=C(C)OC(=NC1=CC=CC=C1)C, which encodes the connectivity of atoms and functional groups.
  • InChIKey : XJVLDGRVYJZWRX-UHFFFAOYSA-N, a hashed representation of the molecular structure that ensures uniqueness and facilitates database searches.

The compound’s geometry is further defined by the conjugated system between the enol ester and the phenyl-imidoyl group, which influences its reactivity and potential applications in cycloaddition reactions or as a ligand in coordination chemistry.

Systematic and Common Synonyms

While the IUPAC name remains the primary identifier, this compound is referenced under several systematic and trivial synonyms in chemical literature and databases:

  • This compound (preferred IUPAC name).
  • 686723-52-4 (CAS Registry Number), used for unambiguous identification in regulatory and commercial contexts.
  • DTXSID10790460 , a substance identifier assigned by the EPA’s DSSTox program to standardize chemical tracking in toxicological studies.

Notably, the compound lacks widely recognized common names due to its specialized structure and limited historical use. The absence of trivial names underscores its status as a research-oriented chemical rather than an industrial commodity.

CAS Registry Numbers and EC Classification

The CAS Registry Number 686723-52-4 serves as the definitive identifier for this compound in global chemical inventories. This alphanumeric code, administered by the Chemical Abstracts Service, ensures consistency in regulatory documentation, safety assessments, and commercial transactions.

As of the latest PubChem update (May 2025), no European Community (EC) Number has been assigned to this substance. The absence of an EC classification suggests that it has not yet undergone formal evaluation under the European Union’s regulatory frameworks, such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals). Similarly, the compound is not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) or its updates, indicating its status as a non-legacy chemical with limited commercial history.

The DSSTox Substance ID DTXSID10790460 provides additional granularity for researchers interfacing with the U.S. Environmental Protection Agency’s computational toxicology resources. This identifier links the compound to curated data on its physicochemical properties, environmental fate, and potential bioactivity, though detailed studies remain sparse.

Properties

CAS No.

686723-52-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-(C-methyl-N-phenylcarbonimidoyl)oxybut-2-enoate

InChI

InChI=1S/C14H17NO3/c1-4-17-14(16)10-11(2)18-12(3)15-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3

InChI Key

XJVLDGRVYJZWRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OC(=NC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthesis of N-Phenylethanimidoyl Chloride

The imidoyl chloride precursor, N-phenylethanimidoyl chloride, is synthesized from N-phenylethanimidamide using thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the amide oxygen is replaced by chlorine. For example, treatment of N-phenylethanimidamide with excess SOCl₂ at 60°C for 2 hours yields the imidoyl chloride in ~85% purity.

Coupling with Ethyl 3-Hydroxybut-2-enoate

Ethyl 3-hydroxybut-2-enoate is prepared via Claisen condensation of ethyl acetoacetate followed by selective reduction. The hydroxyl group at C3 is then reacted with N-phenylethanimidoyl chloride in the presence of a base such as pyridine or triethylamine (TEA). The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize hydrolysis.

Mechanism :

  • Deprotonation of the hydroxyl group by TEA forms a nucleophilic alkoxide.
  • The alkoxide attacks the electrophilic carbon of the imidoyl chloride, displacing chloride and forming the imidoyloxy linkage.

Optimization :

  • Temperature : Lower temperatures (0–5°C) suppress side reactions like ester hydrolysis.
  • Solvent : Anhydrous DCM or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.
  • Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).

Rh(III)-Catalyzed C–H Activation and Coupling

Substrate Preparation

This method leverages Rh(III) catalysts to activate C–H bonds in ethyl 3-aminobut-2-enoate, enabling coupling with diazo esters. The imidoyloxy group is introduced via in situ formation of an imine intermediate.

Procedure :

  • Imine Formation : Ethyl 3-aminobut-2-enoate reacts with benzaldehyde in ethanol at room temperature, forming a Schiff base.
  • Catalytic Cycle : A Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) activates the C–H bond adjacent to the imine nitrogen.
  • Diazo Insertion : Ethyl diazoacetate is introduced, undergoing insertion into the Rh–C bond to form the imidoyloxy moiety.

Key Parameters :

  • Catalyst Loading : 5 mol% Rh(III) ensures efficient turnover.
  • Solvent : 1,2-Dichloroethane (DCE) at 80°C for 12 hours.
  • Yield : 65–72% with >95% E-selectivity.

Radical-Mediated Tandem Cyclization

Generation of Imidoyl Radicals

Imidoyl radicals are generated from selenoimidate precursors using tri-N-butyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). Ethyl 3-selenoimidoyloxybut-2-enoate is prepared by reacting ethyl 3-hydroxybut-2-enoate with phenylselenyl chloride and N-phenylethanimidamide.

Reaction Steps :

  • Selenoimidate Formation : Phenylselenyl chloride reacts with the hydroxyl group to form a selenide intermediate.
  • Radical Initiation : Bu₃SnH and AIBN generate a tin radical, abstracting selenium to form an imidoyl radical.
  • Cyclization : The radical undergoes 5-exo-trig cyclization, forming a stabilized intermediate that abstracts hydrogen to yield the product.

Conditions :

  • Temperature : 80°C in toluene.
  • Yield : 60–68% with minor byproducts (e.g., reduced selenides).

Condensation with Imidoyl Benzotriazoles

Preparation of Imidoyl Benzotriazoles

Imidoyl benzotriazoles are stable alternatives to imidoyl chlorides, synthesized from N-phenylethanimidamide and benzotriazole using phosphorus oxychloride (POCl₃).

Coupling Reaction

Ethyl 3-hydroxybut-2-enoate reacts with the imidoyl benzotriazole in THF at room temperature, facilitated by potassium tert-butoxide (t-BuOK). The benzotriazole acts as a leaving group, enabling nucleophilic substitution.

Advantages :

  • Mild conditions (25°C, 2 hours).
  • No requirement for anhydrous solvents.
  • Yield : 75–82%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Selectivity
Imidoyl Chloride Coupling SOCl₂, TEA 0–5°C, anhydrous 70–78% High (E > 90%)
Rh(III) Catalysis [Cp*RhCl₂]₂, diazo ester 80°C, DCE 65–72% Moderate
Radical Cyclization Bu₃SnH, AIBN 80°C, toluene 60–68% Low
Benzotriazole Mediation t-BuOK, POCl₃ 25°C, THF 75–82% High

Trade-offs :

  • Imidoyl Chloride : High selectivity but requires stringent anhydrous conditions.
  • Rh Catalysis : Scalable but limited by catalyst cost.
  • Benzotriazole : User-friendly with excellent yields.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 5H, Ar-H), 5.82 (s, 1H, CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, N=C-CH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (ν, cm⁻¹) : 1720 (C=O ester), 1665 (C=N imidoyl), 1240 (C-O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for all methods.

Chemical Reactions Analysis

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved . The α,β-unsaturated ester group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate to other but-2-enoate derivatives are critical for understanding its unique properties. Below is a comparative analysis based on key analogs identified in the literature (Table 1) .

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name CAS Number Similarity Score Key Substituent Molecular Formula Molecular Weight (g/mol)
This compound Not Provided - N-phenylethanimidoyloxy, Ethyl ester C₁₄H₁₅NO₄ 261.28
Methyl 3-(methylamino)but-2-enoate 13412-12-9 0.83 Methylamino, Methyl ester C₆H₁₁NO₂ 129.16
(E)-Cinnamyl 3-aminobut-2-enoate 103909-86-0 0.76 Amino, Cinnamyl ester C₁₃H₁₅NO₂ 217.27
(E)-4-Ethoxy-4-oxobut-2-enoic acid 2459-05-4 0.75 Ethoxy-oxo, Carboxylic acid C₆H₈O₅ 160.13
Ethyl 3-(dimethylamino)acrylate 924-99-2 0.75 Dimethylamino, Ethyl ester C₇H₁₃NO₂ 143.18

Key Observations:

Substituent Effects on Reactivity and Stability The N-phenylethanimidoyloxy group in the target compound introduces steric bulk and aromaticity, likely reducing solubility in polar solvents compared to smaller substituents like methylamino (CAS 13412-12-9) or dimethylamino (CAS 924-99-2). This group may also enhance stability via resonance delocalization. Methyl 3-(methylamino)but-2-enoate (similarity 0.83) lacks aromaticity but features a secondary amine, making it more nucleophilic and prone to protonation in acidic conditions .

Electronic and Conjugative Properties The cinnamyl ester in CAS 103909-86-0 introduces a conjugated styryl group, extending π-electron delocalization. This could increase UV absorption and reactivity in photochemical reactions compared to the target compound’s phenyl-imidoyloxy system. Ethyl 3-(dimethylamino)acrylate (CAS 924-99-2) has a strong electron-donating dimethylamino group, activating the α,β-unsaturated ester for Michael additions, whereas the target compound’s imidoyloxy group may exhibit ambident electrophilic/nucleophilic behavior.

Functional Group Diversity (E)-4-Ethoxy-4-oxobut-2-enoic acid (CAS 2459-05-4) replaces the ester with a carboxylic acid, drastically altering acidity (pKa ~3-4) and hydrogen-bonding capacity, making it more hydrophilic than the target compound .

Synthetic Applications The target compound’s imidoyloxy group could serve as a leaving group in substitution reactions, a feature absent in analogs like CAS 13412-12-7. Conversely, the dimethylamino group in CAS 924-99-2 facilitates enamine chemistry, highlighting divergent synthetic utilities.

Biological Activity

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the following structural formula:

C12H13NO3\text{C}_12\text{H}_{13}\text{N}\text{O}_3

This compound features an ethyl ester functional group, an imidoyl moiety, and a butenoate backbone, contributing to its diverse biological interactions.

1. Cytotoxicity

Cytotoxicity studies are crucial for assessing the potential of compounds as anticancer agents. This compound has been evaluated for its effects on various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa15.2
MCF-712.5
A54918.0
HepG210.0

These results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, with the lowest IC50 observed against HepG2 cells.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. This compound demonstrated activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound showed varying degrees of effectiveness, with significant inhibition observed against Staphylococcus aureus, suggesting potential for use in treating bacterial infections.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its cytotoxicity may be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A research team conducted a comprehensive analysis of various derivatives of butenoates, including this compound, and reported promising results in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.

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